molecular formula C21H26O10 B015891 Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside CAS No. 10343-13-2

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

Cat. No.: B015891
CAS No.: 10343-13-2
M. Wt: 438.4 g/mol
InChI Key: XDMACMMTPGFUCZ-YMQHIKHWSA-N
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Description

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a chemical compound used primarily in the field of carbohydrate chemistry. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the anomeric hydroxyl group is substituted with a benzyl group. This compound is often used as an intermediate in the synthesis of more complex carbohydrate molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-acetylated product. The benzyl group is then introduced via a benzylation reaction, often using benzyl chloride and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is unique due to its specific combination of acetyl and benzyl groups, which provide both protection and reactivity. This makes it a versatile intermediate for various synthetic applications, particularly in the field of carbohydrate chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMACMMTPGFUCZ-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369550
Record name Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10343-13-2
Record name Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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